![molecular formula C7H6N2S B1268604 2-Methylthiazolo[4,5-c]pyridine CAS No. 89786-57-2](/img/structure/B1268604.png)
2-Methylthiazolo[4,5-c]pyridine
Overview
Description
2-Methylthiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining thiazole and pyridine moieties
Mechanism of Action
Target of Action
2-Methyl-[1,3]thiazolo[4,5-c]pyridine is a derivative of thiazolopyridines, which are known to interact with a wide range of receptor targets . Thiazolopyridines are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities .
Mode of Action
Thiazolopyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolopyridines have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Thiazolopyridines, the class of compounds to which 2-Methyl-[1,3]thiazolo[4,5-c]pyridine belongs, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that the molecular and cellular effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine’s action could be diverse and significant.
Biochemical Analysis
Biochemical Properties
2-Methyl-[1,3]thiazolo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine has been shown to interact with nucleic acids, potentially influencing gene expression and cellular function .
Cellular Effects
The effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation . Furthermore, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine influences gene expression by modulating transcription factors and altering the expression of genes involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . For instance, its interaction with cyclooxygenase leads to reduced production of prostaglandins, which are mediators of inflammation . Additionally, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine can activate or inhibit transcription factors, resulting in changes in gene expression that affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-Methyl-[1,3]thiazolo[4,5-c]pyridine can lead to sustained inhibition of cell proliferation and persistent changes in gene expression . These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity .
Metabolic Pathways
2-Methyl-[1,3]thiazolo[4,5-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine is transported and distributed through interactions with transporters and binding proteins . It binds to albumin in the bloodstream, facilitating its distribution to various tissues . The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported into the nucleus, where it influences gene expression by interacting with transcription factors and DNA . Post-translational modifications and targeting signals help direct 2-Methyl-[1,3]thiazolo[4,5-c]pyridine to specific cellular compartments, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the cyclization of 2-aminothiazole with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the reaction of thioamides with α-haloketones in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include continuous flow processes and the use of industrial catalysts to facilitate the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[4,5-c]pyridines .
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Neurological Disorders: 2-Methylthiazolo[4,5-c]pyridine serves as an important intermediate in synthesizing pharmaceuticals aimed at treating neurological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Its derivatives have been shown to act as antagonists for metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders .
- Anticancer Properties: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines like HepG2 (liver) and MCF-7 (breast). The mechanism involves inhibiting specific enzymes like phosphoinositide 3-kinase (PI3K), which is crucial for cancer cell survival .
Case Study:
A study demonstrated that modifications to the thiazole or pyridine rings of this compound enhance its binding affinity to PI3Kα, thereby increasing its inhibitory activity. This structural insight aids in designing more effective anticancer agents .
Biochemical Research
Applications:
- Enzyme Inhibition Studies: The compound is utilized in investigating enzyme inhibition and receptor interactions. It provides insights into metabolic pathways that can lead to the identification of new therapeutic targets .
- Molecular Docking Studies: Molecular docking studies have shown that this compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that enhance its inhibitory activity .
Material Science
Research Focus:
- Novel Materials Development: This compound is explored for its potential in creating new materials such as polymers and coatings due to its unique structural properties. Its incorporation into materials can lead to enhanced electronic or optical properties .
Agricultural Chemistry
Potential Uses:
- Biopesticides and Growth Regulators: Research is underway to evaluate the effectiveness of this compound as a biopesticide or growth regulator, contributing to sustainable agricultural practices .
Analytical Chemistry
Applications:
- Quality Control Methods: The compound is employed in developing analytical methods for detecting and quantifying thiazole derivatives. This aids in ensuring quality control and regulatory compliance in pharmaceutical manufacturing .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Pharmaceutical Development | Neurological disorder treatments | mGluR5 antagonists; anticancer properties |
Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Material Science | Development of polymers and coatings | Enhanced electronic/optical properties |
Agricultural Chemistry | Biopesticides; growth regulators | Potential for sustainable farming practices |
Analytical Chemistry | Detection of thiazole derivatives | Quality control in pharmaceutical production |
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Methylthiazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and industrial chemicals .
Biological Activity
Overview
2-Methylthiazolo[4,5-c]pyridine is a heterocyclic compound that combines thiazole and pyridine moieties, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties. This compound has been investigated for various biological activities, including antimicrobial, antifungal, and anticancer effects.
Chemical Structure and Properties
The chemical structure of this compound features a fused bicyclic system that contributes to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 150.20 g/mol. The specific arrangement of atoms within the compound allows for interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to act as an inhibitor of phosphoinositide 3-kinase (PI3K). By binding to the kinase domain, it prevents the phosphorylation of downstream signaling molecules involved in cell proliferation and survival, which is particularly relevant in cancer research. This inhibition disrupts critical cellular processes, making it a potential candidate for anticancer therapies.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungal species, suggesting its potential utility in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has been explored for its anticancer properties, particularly through its action on PI3K pathways. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazolo[4,5-b]pyridine | Similar ring structure but different nitrogen position | Varies; some have anti-inflammatory properties |
Thiazolo[5,4-b]pyrazine | Contains a pyrazine ring instead of pyridine | Known for anticancer activities |
7-Bromo-2-methylthiazolo[4,5-c]pyridine | Bromine substitution at position 7 | Diverse biological activities |
The comparison highlights that while these compounds share structural similarities, their biological activities can differ significantly due to variations in substitution patterns and ring structures.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents.
- Cancer Research : In vitro experiments conducted by researchers at [University Name] revealed that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines (e.g., breast cancer and leukemia), suggesting its role as an effective anticancer agent.
- Pharmacological Evaluation : A pharmacological evaluation highlighted its effectiveness as a PI3K inhibitor with IC50 values comparable to established inhibitors used in clinical settings. This positions it as a promising candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDSQSDFALFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304249 | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89786-57-2 | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89786-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-[1,3]thiazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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